2-(But-2-en-1-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-2-en-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound that contains both an imidazole ring and a benzene ring. This compound is part of the larger family of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-en-1-yl)-1H-benzo[d]imidazole typically involves the condensation of an appropriate aldehyde with an imidazole derivative. One common method involves the use of benzoin or benzil as starting materials, which react with different aldehydes in the presence of ammonium acetate as the nitrogen source . The reaction is often catalyzed by copper(I) iodide (CuI) and proceeds under mild conditions to yield the desired product in high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(But-2-en-1-yl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized by hydroxyl radicals, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals (OH•) are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: The major products formed include hydroxylated derivatives of the original compound.
Reduction: Reduced forms of the compound with hydrogen atoms added to the imidazole ring.
Substitution: Substituted imidazole derivatives with various functional groups attached to the nitrogen atoms.
Scientific Research Applications
2-(But-2-en-1-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(But-2-en-1-yl)-1H-benzo[d]imidazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with cellular pathways such as DNA synthesis and repair, leading to its anticancer effects.
Comparison with Similar Compounds
2-(But-2-en-1-yl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
Imidazole: The parent compound, which has a simpler structure but similar chemical properties.
Benzimidazole: A compound with a fused benzene and imidazole ring, known for its broad spectrum of biological activities.
2-(But-2-en-1-yl)-1H-imidazole: A similar compound without the benzene ring, which may have different biological activities and chemical properties.
The uniqueness of this compound lies in its combined structure of an imidazole and benzene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2-[(E)-but-2-enyl]-1H-benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h2-7H,8H2,1H3,(H,12,13)/b3-2+ |
InChI Key |
DSTOCFTUNPHWQR-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CC1=NC2=CC=CC=C2N1 |
Canonical SMILES |
CC=CCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.